
3-(1-Phenylbutyl)oxazolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Phenylbutyl)oxazolidine hydrochloride is a heterocyclic organic compound that features an oxazolidine ring. Oxazolidines are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the phenylbutyl group enhances its chemical properties, making it a compound of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylbutyl)oxazolidine hydrochloride typically involves the reaction of an aliphatic aldehyde with an azomethine ylide. This reaction can be catalyzed by various agents, including chiral magnesium phosphate, tetrabutylammonium iodide, and iron porphyrin Lewis acids . The reaction conditions are generally mild, with temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs continuous flow reactors to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions allows for scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Phenylbutyl)oxazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxazoles, amines, and substituted oxazolidines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1-Phenylbutyl)oxazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(1-Phenylbutyl)oxazolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit protein synthesis by binding to the ribosomal peptidyl transferase center, thereby preventing the formation of peptide bonds . This mechanism is similar to that of other oxazolidinones, which are known for their antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(1-Phenylbutyl)oxazolidine hydrochloride include:
Oxazolidinones: Known for their antimicrobial properties.
Oxazoles: Used in various chemical and pharmaceutical applications.
Thiazolidines: Studied for their biological activities.
Uniqueness
What sets this compound apart is its unique combination of the oxazolidine ring with the phenylbutyl group. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
73771-47-8 |
|---|---|
Molekularformel |
C13H20ClNO |
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
3-(1-phenylbutyl)-1,3-oxazolidine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-6-13(14-9-10-15-11-14)12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11H2,1H3;1H |
InChI-Schlüssel |
COYALERAORPIMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1=CC=CC=C1)N2CCOC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


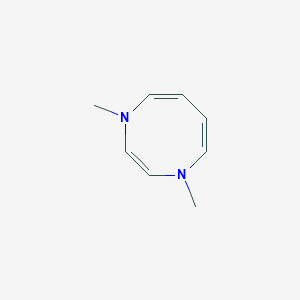
![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
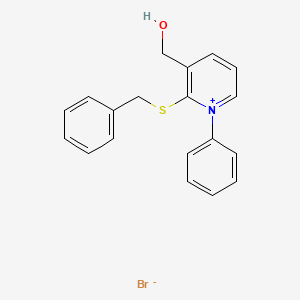
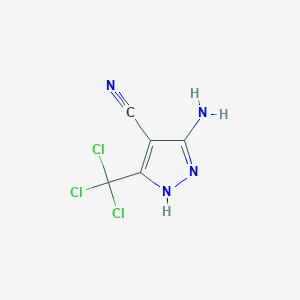
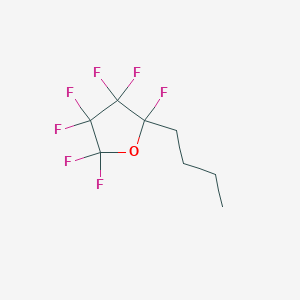
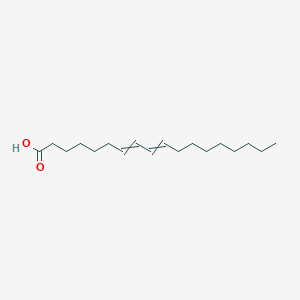


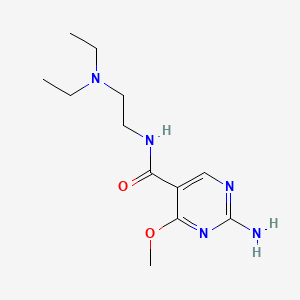
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
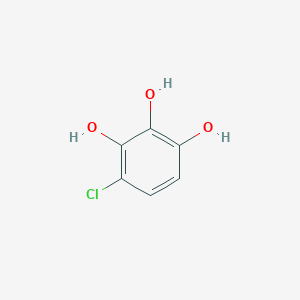
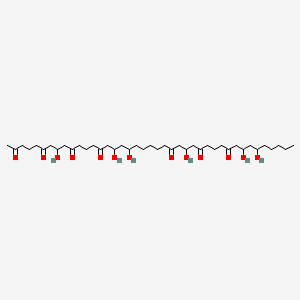
silane](/img/structure/B14454401.png)
